molecular formula C12H22O11 B082088 Palatinose CAS No. 13718-94-0

Palatinose

Cat. No. B082088
CAS RN: 13718-94-0
M. Wt: 342.3 g/mol
InChI Key: RJPPRBMGVWEZRR-WTZPKTTFSA-N
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Description

Synthesis Analysis

Palatinose is industrially produced from sucrose through enzymatic conversion, utilizing specific bacterial strains such as Erwinia rhapontici and Serratia plymuthica. The conversion process involves the use of immobilized bacterial cells or their enzymes, such as sucrose isomerase, to rearrange sucrose into palatinose. This process has been optimized in various studies, highlighting the efficient production of palatinose in transgenic tobacco plants and potato tubers expressing sucrose isomerase genes, demonstrating the potential of plants as bioreactors for palatinose production (Börnke et al., 2014); (Börnke, Hajirezaei, & Sonnewald, 2002).

Molecular Structure Analysis

The molecular structure of palatinose, featuring an alpha-1,6-glycosidic bond between glucose and fructose units, is critical for its functional properties. This unique linkage is responsible for its slow hydrolysis by digestive enzymes, contributing to the slow release of glucose and its low glycemic index.

Chemical Reactions and Properties

Palatinose undergoes limited hydrolysis in the human digestive system due to its molecular structure, leading to a slower increase in blood glucose levels compared to other sugars. Studies have explored its conversion into other useful compounds, indicating its versatility and potential in various chemical reactions (Trombotto et al., 2000).

Scientific Research Applications

  • Bioreactor Production : Potato tubers have been used as bioreactors for palatinose production. By introducing a chimeric sucrose isomerase gene from Erwinia rhapontici into potato plants, nearly quantitative conversion of sucrose into palatinose was achieved. This indicates that transgenic crop plants could be an efficient means for high-level palatinose production (Börnke, Hajirezaei, & Sonnewald, 2002).

  • Industrial Production with Bacterial Cells : The use of free and Ca-alginate immobilized cells of Erwinia sp. for palatinose production has been explored. Both free and immobilized cells of Erwinia sp. demonstrated high conversion rates in batch fermentation, indicating their potential for industrial palatinose production (Kawaguti & Sato, 2007).

  • Transgenic Plant Development : High-level production of palatinose in transgenic tobacco plants using a sucrose isomerase gene showed that although palatinose accumulated significantly, it led to severe phenotypic alterations in the plants. This study suggests that while plants can be efficient bioreactors for palatinose production, careful consideration of the expression system is necessary (Börnke et al., 2014).

  • Health Benefits and Potential Uses : A study on GLP-1 secretion in response to palatinose in rats found that palatinose may have beneficial effects for treating impaired glucose metabolism due to its ability to enhance portal GLP-1 levels and lower postprandial glycemia compared to sucrose (Hira et al., 2011).

  • Parenteral Nutrient Potential : Palatinose's metabolic effects and fate after oral and intravenous administration in dogs suggest its potential as both a sweetener and parenteral nutrient. Its hydrolysis generates both fructose and glucose without causing hypertriglyceridemia, indicating its superiority over fructose alone (Kawai et al., 1986).

  • Applications in Dentistry : Pilot studies on palatinose as a sucrose substitute show that it is slowly fermented in the oral cavity and may have low cariogenicity, making it a potential substitute for sucrose in dental care (Takazoe et al., 1985).

  • Nutritional Sweetener Applications : A study on the effects of palatinose syrup bioconverted from sucrose on hyperglycemia in mice suggests its potential as a healthy sweetener. Palatinose was found to result in lower lipid levels compared to sucrose, indicating its use as an alternative to sucrose (Lee et al., 2020).

properties

IUPAC Name

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPPRBMGVWEZRR-WTZPKTTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929736
Record name Palatinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-alpha-D-Glucopyranosyl-D-fructose

CAS RN

13718-94-0
Record name Palatinose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13718-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isomaltulose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palatinose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-O-α-D-glucopyranosyl-D-fructose
Source European Chemicals Agency (ECHA)
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Record name ISOMALTULOSE ANHYDROUS
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Citations

For This Compound
6,920
Citations
BAR Lina, D Jonker, G Kozianowski - Food and Chemical Toxicology, 2002 - Elsevier
Isomaltulose is a natural occurring disaccharide composed of α-1,6-linked glucose and fructose. Commercial isomaltulose is produced from sucrose by enzymatic rearrangement and …
Number of citations: 396 www.sciencedirect.com
PD Sawale, AM Shendurse, MS Mohan, GR Patil - Food bioscience, 2017 - Elsevier
Addition of sweetening agents, particularly carbohydrates has been the common approach to enhance food taste. Sucrose is an extensively used since ages. However, sucrose …
Number of citations: 73 www.sciencedirect.com
I Holub, A Gostner, S Theis, L Nosek… - British Journal of …, 2010 - cambridge.org
The slow digestible disaccharide isomaltulose (iso; Palatinose™) is available as novel functional carbohydrate ingredient for manufacturing of low glycaemic foods and beverages. …
Number of citations: 161 www.cambridge.org
K Kawai, H Yoshikawa, Y Murayama… - Hormone and …, 1989 - thieme-connect.com
… With sucrose ingestion, the increase was clearly larger than it was after palatinose ingestion… as that after palatinose ingestion at 120 min. I IRI after palatinose ingestion was significantly …
Number of citations: 124 www.thieme-connect.com
K Kawai, Y OKUDA, K YAMASHITA - Endocrinologia japonica, 1985 - jstage.jst.go.jp
… In addition, no significant changes were observed in liver function tests after oral administration of 50g palatinose to normal volunteers (Nakajima et al. unpublished data) …
Number of citations: 119 www.jstage.jst.go.jp
T Ooshima, A Izumitani, S Sobue… - Infection and …, 1983 - Am Soc Microbiol
… 1% palatinose, the strains belonging to serotype a, d, or g did not ferment palatinose, whereas the strains belonging to serotype b, c, e, or f did ferment palatinose. Furthermore, …
Number of citations: 148 journals.asm.org
T OOSHIMA, A IZUMITANI, S SOBUE… - Japanese Journal of …, 1983 - jstage.jst.go.jp
… or cariostatic activities of palatinose in specific pathogen-free … To examine various sugars including palatinose for the caries-… containing palatinose or cornstarch (Fig. 1; Ooshima et al., …
Number of citations: 79 www.jstage.jst.go.jp
D König, S Theis, G Kozianowski, A Berg - Nutrition, 2012 - Elsevier
… of Palatinose™ (incremental area under the curve, P < 0.05). The total fat oxidation was significantly higher with Palatinose™ … Fat oxidation with Palatinose™ was numerically higher …
Number of citations: 56 www.sciencedirect.com
P Mundra, K Desai, SS Lele - Bioresource Technology, 2007 - Elsevier
… from low sweetness, palatinose is noncariogenic and more acid resistant than sucrose. The application of palatinose is in diabetic and sports foods, drinks, and chocolates. Palatinose is …
Number of citations: 77 www.sciencedirect.com
H Arai, A Mizuno, M Sakuma, M Fukaya, K Matsuo… - Metabolism, 2007 - Elsevier
… Thus, collectively, our data suggest that palatinose use does … were due to the presence of palatinose and/or to differences in … In our study, the ingestion of palatinose together with oleic …
Number of citations: 76 www.sciencedirect.com

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